molecular formula C26H28N2O4S B11663353 N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Cat. No.: B11663353
M. Wt: 464.6 g/mol
InChI Key: RCMYBNQFGXAKDM-JVWAILMASA-N
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Description

N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy, ethoxy, methoxy, and sulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzylidene Intermediate: This involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with hydrazine derivatives under controlled conditions.

    Introduction of the Sulfanyl Group: The intermediate is then reacted with 4-methoxybenzyl mercaptan to introduce the sulfanyl group.

    Final Condensation: The final step involves the condensation of the intermediate with acetic hydrazide to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE stands out due to its combination of benzyloxy, ethoxy, methoxy, and sulfanyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C26H28N2O4S/c1-3-31-25-15-22(11-14-24(25)32-17-20-7-5-4-6-8-20)16-27-28-26(29)19-33-18-21-9-12-23(30-2)13-10-21/h4-16H,3,17-19H2,1-2H3,(H,28,29)/b27-16+

InChI Key

RCMYBNQFGXAKDM-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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